Molecular Weight Discount of ≈18 % Relative to the Clinically Dominant Pyrantel Scaffold
The free base of 2470435‑60‑8 (168.24 g mol⁻¹) is 38 Da lighter than pyrantel base (206.33 g mol⁻¹) and 52 Da lighter than morantel base (220.33 g mol⁻¹) . This 18‑24 % molecular weight reduction places the compound deeper into the “Lipinski‑advantaged” region (MW < 200) for oral bioavailability, while maintaining the tetrahydropyrimidine core necessary for ion‑channel interaction [1].
| Evidence Dimension | Molecular weight (free base, g mol⁻¹) |
|---|---|
| Target Compound Data | 168.24 |
| Comparator Or Baseline | Pyrantel: 206.33; Morantel: 220.33 |
| Quantified Difference | ΔMW = –38.09 vs pyrantel; –52.09 vs morantel |
| Conditions | Calculated from molecular formula; C9H16N2O (target), C11H14N2S (pyrantel), C12H16N2S (morantel) |
Why This Matters
A MW discount of >30 Da often translates to improved permeability and a higher likelihood of meeting lead‑like criteria, making the compound a more attractive starting point for fragment‑based or lead‑optimisation programmes than first‑generation tetrahydropyrimidines.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Adv. Drug Deliv. Rev.* 1997, 23, 3‑25. View Source
